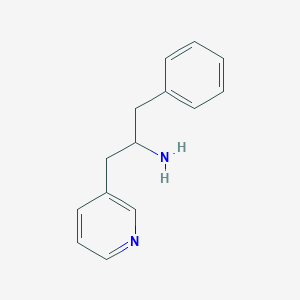

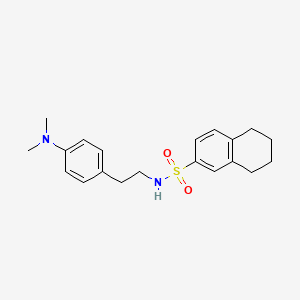

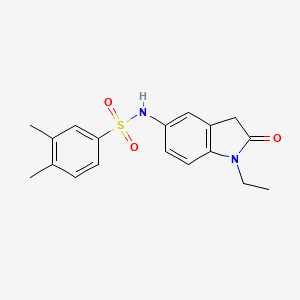

1-Phenyl-3-(pyridin-3-YL)propan-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-Phenyl-3-(pyridin-3-YL)propan-2-amine” is a compound that belongs to the class of organic compounds known as 3-alkylindoles . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl group attached to the second carbon of a propan-2-amine, with a pyridin-3-yl group also attached to the same carbon .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 212.29 . It is a liquid at room temperature .Aplicaciones Científicas De Investigación

Variability in Chemistry and Properties

A comprehensive review by Boča et al. (2011) delves into the chemistry of compounds containing pyridine derivatives, emphasizing their preparation procedures, properties, and the formation of complex compounds. This review highlights the spectroscopic properties, structures, magnetic properties, and the biological and electrochemical activity of these compounds, pointing out areas for potential future research, including unknown analogs of "1-Phenyl-3-(pyridin-3-YL)propan-2-amine" (Boča, Jameson, & Linert, 2011).

Reactions with C- and N-Nucleophiles

Research by Kamneva et al. (2018) systematizes data on the reactions of arylmethylidene derivatives of 3H-furan-2-ones with various nucleophilic agents, demonstrating that the reaction direction is influenced by the initial reagents' structure, the strength of the nucleophilic agent, and reaction conditions. This work showcases the synthesis of a wide array of compounds, including amides and heterocyclic compounds, underscoring the versatility of "this compound" in synthetic chemistry (Kamneva, Anis’kova, & Egorova, 2018).

Optoelectronic Materials

The incorporation of pyridine and pyrimidine fragments into π-extended conjugated systems is highlighted by Lipunova et al. (2018) for creating novel optoelectronic materials. This review discusses luminescent small molecules and chelate compounds, emphasizing their application in photo- and electroluminescence, demonstrating the potential of "this compound" derivatives in the development of electronic devices and luminescent elements (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with intracellular targets like akt and its downstream target pras40 .

Mode of Action

It’s known that similar compounds can inhibit intracellular akt activation . This suggests that 1-Phenyl-3-(pyridin-3-YL)propan-2-amine might interact with its targets, leading to changes in cellular processes.

Biochemical Pathways

Based on its potential interaction with akt and pras40 , it could be inferred that it might affect pathways related to cell survival and proliferation.

Result of Action

Based on its potential interaction with akt and pras40 , it might influence cell survival and proliferation.

Análisis Bioquímico

Biochemical Properties

1-Phenyl-3-(pyridin-3-YL)propan-2-amine interacts with various enzymes, proteins, and other biomolecules. It is used in the intra-molecular nucleophilic cyclization of 4-(3-pyridyl)butylamine to yield 6,7,8,9 tetrahydro-5H-pyrido .

Cellular Effects

It is known to influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

1-phenyl-3-pyridin-3-ylpropan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c15-14(9-12-5-2-1-3-6-12)10-13-7-4-8-16-11-13/h1-8,11,14H,9-10,15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJJUHFIHXUQHMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC2=CN=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-methoxyethyl)oxamide](/img/structure/B2871083.png)

![N-[2-(2-Phenyl-1,3-thiazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2871084.png)

![3-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-oxazinane-2-carboxylic acid](/img/structure/B2871097.png)